molecular formula C11H12FNO2 B14231436 Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate CAS No. 824937-43-1

Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B14231436
CAS No.: 824937-43-1
M. Wt: 209.22 g/mol
InChI Key: RDKQRGYYHGSDKP-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H12FNO2 This compound is characterized by the presence of a cyclopropane ring attached to a carboxylate group, with an amino and fluorine-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-amino-3-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-chlorophenyl)amino]cyclopropane-1-carboxylate
  • Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate

Uniqueness

Methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824937-43-1

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 1-(4-amino-3-fluorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-10(14)11(4-5-11)7-2-3-9(13)8(12)6-7/h2-3,6H,4-5,13H2,1H3

InChI Key

RDKQRGYYHGSDKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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